molecular formula C16H13Cl2N3OS B2451145 2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1797127-41-3

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2451145
CAS No.: 1797127-41-3
M. Wt: 366.26
InChI Key: KZJRRAGPQIHOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13Cl2N3OS and its molecular weight is 366.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to 2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide have been synthesized and characterized to understand their chemical properties and potential applications. For example, the synthesis of related heterocyclic compounds involves cyclization reactions and detailed structural analysis through spectral methods, providing a foundation for exploring the chemical behavior of complex molecules (Tang Li-jua, 2015).

Biological Activity

Similar compounds have been evaluated for their biological activities, such as anticancer properties. The structural motifs present in this compound, like the thiophene and imidazole rings, are common in molecules with significant biological activities. For instance, molecules containing the imidazole ring have been investigated for their potential as antiulcer agents, demonstrating the relevance of these structures in medicinal chemistry (J. Starrett et al., 1989).

Anticancer Evaluation

The benzamide moiety, which is part of the compound's structure, is also explored for its anticancer activities. Derivatives of benzamide have been designed, synthesized, and their anticancer activity evaluated against various cancer cell lines, showing the potential for these structures to serve as a basis for developing new anticancer agents (B. Ravinaik et al., 2021).

Molecular Modeling and QSAR Studies

Further, the importance of molecular modeling and quantitative structure-activity relationship (QSAR) studies in understanding the activities of such compounds is evident. These studies help in predicting the biological activities of new compounds based on their structural features, providing a pathway for the rational design of molecules with desired properties (Łukasz Tomorowicz et al., 2020).

Electrochemical and Electrochromic Studies

The structural components of this compound suggest potential applications in materials science, such as in the development of electrochromic materials. Studies on similar compounds have explored their electrochemical polymerization and electrochromic properties, indicating the possibility of using such molecules in the development of smart materials and devices (Saniye Soylemez et al., 2015).

Properties

IUPAC Name

2,5-dichloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c17-10-3-4-12(18)11(8-10)16(22)19-6-5-15-20-9-13(21-15)14-2-1-7-23-14/h1-4,7-9H,5-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJRRAGPQIHOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.